molecular formula C10H10BrClO2 B6296164 Ethyl 6-bromo-2-chloro-3-methylbenzoate CAS No. 1478503-61-5

Ethyl 6-bromo-2-chloro-3-methylbenzoate

Cat. No.: B6296164
CAS No.: 1478503-61-5
M. Wt: 277.54 g/mol
InChI Key: YKJNPUCNQROBIF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-chloro-3-methylbenzoate: is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-2-chloro-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of 3-methylbenzoic acid, followed by esterification. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

Ethyl 6-bromo-2-chloro-3-methylbenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromo and chloro substituents facilitate nucleophilic substitution reactions, making it an ideal precursor for the development of bioactive molecules. For instance, it has been utilized in the synthesis of SGLT2 inhibitors, which are promising candidates for diabetes treatment. These inhibitors play a significant role in glucose regulation and are currently under investigation in preclinical and clinical studies .

Case Study: SGLT2 Inhibitors

A notable study demonstrated the use of this compound as an intermediate in a multi-step synthesis process leading to SGLT2 inhibitors. The synthetic route involved several transformations, including bromination and esterification, showcasing the compound's versatility in medicinal chemistry . The development of these inhibitors is critical due to their potential to improve glycemic control in diabetic patients.

Synthetic Methodologies

Building Block for Organic Synthesis

In organic synthesis, this compound is valued as a building block for constructing complex molecular architectures. Its functional groups allow for diverse reaction pathways, including cross-coupling reactions and further halogenation processes. Researchers have reported successful methodologies employing this compound to create more complex aromatic systems that are essential in drug discovery and material science .

Table: Synthetic Reactions Involving this compound

Reaction TypeConditionsProductsReferences
Nucleophilic SubstitutionBase-catalyzed, solvent-freeVarious substituted benzoates
Cross-CouplingPd-catalyzedBiaryl compounds
Halogen ExchangeMild conditionsModified halogenated products

Industrial Applications

Potential Use in Agrochemicals

The compound's structure suggests potential applications in agrochemicals as well. The presence of halogens can enhance the biological activity of herbicides or pesticides, making this compound a candidate for further exploration in agricultural formulations. Research into its efficacy against specific pests or weeds could lead to the development of new agrochemical products .

Safety and Handling Considerations

Due to its chemical nature, proper handling and safety measures are essential when working with this compound. It is classified with hazard statements indicating irritation to skin and eyes (H315, H319) and respiratory issues (H335). Appropriate safety data sheets (SDS) should be consulted to ensure compliance with safety regulations during its use in research or industrial settings .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-chloro-3-methylbenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Ethyl 6-bromo-2-chloro-3-methylbenzoate can be compared with other similar compounds such as:

This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the methyl group, which imparts distinct chemical properties and reactivity.

Biological Activity

Ethyl 6-bromo-2-chloro-3-methylbenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the presence of bromine and chlorine substituents, contribute to its reactivity and interactions with various biological targets, such as enzymes and receptors. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈BrClO₂ and a molecular weight of 277.54 g/mol. Its structure includes:

  • A benzoate backbone with a bromine atom at position 6,
  • A chlorine atom at position 2,
  • A methyl group at position 3,
  • An ethyl ester functional group.

The halogen substituents enhance the compound's reactivity, allowing it to interact with various biomolecules.

The biological activity of this compound primarily involves its ability to:

  • Inhibit enzyme activity : The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of specific enzymes. This is particularly relevant in metabolic pathways where enzyme regulation is critical.
  • Modulate receptor functions : The unique substitution pattern allows the compound to bind to specific receptors, potentially altering their activity and contributing to various biological effects.

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound. Key findings include:

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in metabolic processes. For example:

  • Inhibition of Cytochrome P450 : Studies have shown that halogenated benzoates can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification pathways.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties against various pathogens:

  • Bacterial Inhibition : In vitro studies suggest that the compound exhibits inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Case Studies

  • Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry examined the interaction of this compound with specific enzymes. The results indicated significant inhibition rates, suggesting its utility in drug design targeting metabolic enzymes .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) value that supports its potential use in developing new antimicrobial therapies.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-bromo-6-chloro-3-methylbenzoateBromine at position 2Moderate enzyme inhibition
Ethyl 6-bromo-3-methylbenzoateBromine at position 6Lower antimicrobial activity
Ethyl 6-bromo-2-chloro-4-methylbenzoateChlorine at position 4Enhanced receptor modulation

This table highlights how variations in substitution patterns affect biological activity, emphasizing the significance of this compound's specific structure.

Properties

IUPAC Name

ethyl 6-bromo-2-chloro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJNPUCNQROBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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